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molecular formula C14H18N2O B8360636 4-cyano-N-(3,3-dimethylbutyl)benzamide

4-cyano-N-(3,3-dimethylbutyl)benzamide

Cat. No. B8360636
M. Wt: 230.31 g/mol
InChI Key: MLRNJDVHUZRZNO-UHFFFAOYSA-N
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Patent
US06624309B1

Procedure details

A solution of methyl 4-cyanobenzoic acid (1, 735 mg, 5.0 mmol) in 12 mL of DMF under argon at room temperature was treated 3,3-dimethylbutylamine (2, 505 mg, 5.0 mmol), ethyl-3-(3-dimethylamino)-propyl carbodiimide hydrochloride (1.5 g, 5.0 mmol) and hydroxybenzotriazole monohydrate (685 mg, 5.0 mmol) and stirred overnight. The reaction mixture was diluted with ethyl acetate and washed with 10 percent citric acid, water, dilute sodium bicarbonate, water and brine. The dried (anhydrous magnesium sulfate) organic fraction was concentrated to give 1.5 g. Flash chromatography on 150 mL of EM-60 silica gel, eluting with ethyl acetate/hexanes (1:4) gave the title compound (1.06 g, 92%), mp 154-157° C. Analysis calculated for C14H18N2O: C, 73.01; H, 7.88; N, 12.16. Found: C, 73.00; H, 7.92; N, 12.17.
Quantity
735 mg
Type
reactant
Reaction Step One
Quantity
505 mg
Type
reactant
Reaction Step One
[Compound]
Name
ethyl-3-(3-dimethylamino)-propyl carbodiimide hydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
hydroxybenzotriazole monohydrate
Quantity
685 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:13])[C:4]1[CH:12]=[CH:11][C:7]([C:8]([O-])=O)=[CH:6][CH:5]=1.[CH3:14][C:15]([CH3:20])([CH3:19])[CH2:16][CH2:17][NH2:18].O.OC1C2N=N[NH:28]C=2C=CC=1>CN(C=O)C.C(OCC)(=O)C>[C:8]([C:7]1[CH:6]=[CH:5][C:4]([C:3]([NH:18][CH2:17][CH2:16][C:15]([CH3:20])([CH3:19])[CH3:14])=[O:13])=[CH:12][CH:11]=1)#[N:28] |f:2.3|

Inputs

Step One
Name
Quantity
735 mg
Type
reactant
Smiles
COC(C1=CC=C(C(=O)[O-])C=C1)=O
Name
Quantity
505 mg
Type
reactant
Smiles
CC(CCN)(C)C
Name
ethyl-3-(3-dimethylamino)-propyl carbodiimide hydrochloride
Quantity
1.5 g
Type
reactant
Smiles
Name
hydroxybenzotriazole monohydrate
Quantity
685 mg
Type
reactant
Smiles
O.OC1=CC=CC=2NN=NC21
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10 percent citric acid, water, dilute sodium bicarbonate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (anhydrous magnesium sulfate) organic fraction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to give 1.5 g
WASH
Type
WASH
Details
Flash chromatography on 150 mL of EM-60 silica gel, eluting with ethyl acetate/hexanes (1:4)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)NCCC(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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